![molecular formula C9H11N3 B13627696 1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
1-[(1S)-1-azidoethyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S)-1-azidoethyl]-4-methylbenzene is an organic compound with the molecular formula C9H11N3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a methyl-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(1S)-1-azidoethyl]-4-methylbenzene can be synthesized through a series of chemical reactions. One common method involves the azidation of 1-[(1S)-1-bromoethyl]-4-methylbenzene using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under mild heating conditions to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process would be optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(1S)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxides.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas (H2), palladium catalyst.
Nucleophiles: Halides (e.g., chloride, bromide), hydroxides.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products Formed:
Reduction: 1-[(1S)-1-aminoethyl]-4-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1S)-1-azidoethyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(1S)-1-azidoethyl]-4-methylbenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as reduction, substitution, and cycloaddition. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react to form the final products. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
1-[(1S)-1-azidoethyl]-4-fluoro-2-methylbenzene: Similar structure with a fluorine atom substituting one of the hydrogen atoms on the benzene ring.
1-[(1S)-1-azidoethyl]-4-chloro-2-methylbenzene: Similar structure with a chlorine atom substituting one of the hydrogen atoms on the benzene ring.
Uniqueness: 1-[(1S)-1-azidoethyl]-4-methylbenzene is unique due to its specific substitution pattern and the presence of the azido group, which imparts distinct reactivity and potential applications compared to its analogs. The methyl group on the benzene ring can influence the compound’s chemical behavior and interactions, making it a valuable compound for targeted synthetic applications.
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-[(1S)-1-azidoethyl]-4-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6,8H,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
XWISNJKWRKCYTL-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H](C)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


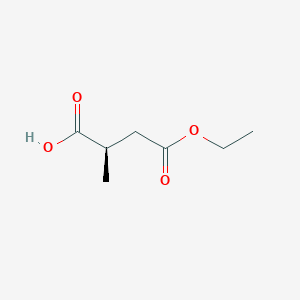
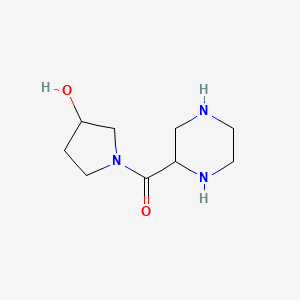
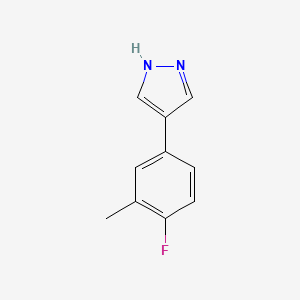


![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
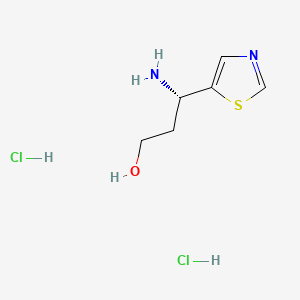
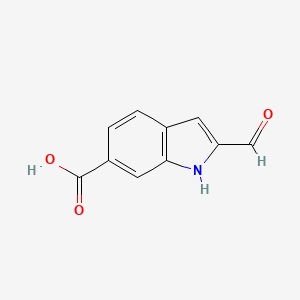
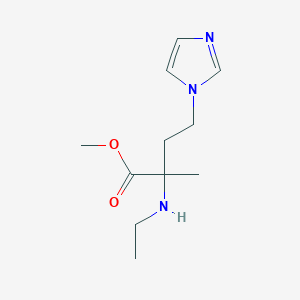
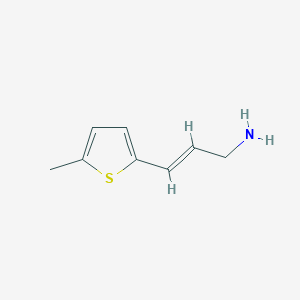

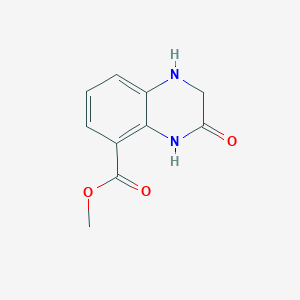
![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)

